![molecular formula C20H20N4O4 B8777700 Kv3 modulator 1 CAS No. 1380696-64-9](/img/structure/B8777700.png)
Kv3 modulator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kv3 modulator 1 is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Therapeutic Applications
The therapeutic implications of Kv3 modulators are vast, particularly in the context of central nervous system disorders:
- Schizophrenia : Dysfunctional parvalbumin interneurons in schizophrenia are linked to decreased activity of Kv3.1 channels. Modulation of these channels may restore normal function and alleviate symptoms associated with this disorder .
- Bipolar Disorder : Research indicates that modulation of Kv3.1 channels could provide a novel approach for treating manic episodes in bipolar disorder, as evidenced by studies showing that AUT1 can prevent amphetamine-induced hyperactivity in animal models .
- Epilepsy : Positive modulation of Kv3 channels may also hold promise for treating epilepsy, particularly forms associated with rapid neuronal firing. Ongoing clinical studies are assessing the efficacy of these modulators in addressing rare forms of progressive myoclonic epilepsy .
- Fragile X Syndrome : The modulation of Kv3 channels is being explored as a potential treatment avenue for Fragile X syndrome, a genetic condition that often results in cognitive impairment and behavioral challenges .
Study 1: Schizophrenia Treatment
A study published in Nature Communications highlighted the binding mechanism of AUT5 to Kv3.1 channels and its effects on neuronal excitability. The research demonstrated that enhancing Kv3.1 activity could counteract the hypofunctionality observed in parvalbumin-positive interneurons typical in schizophrenia patients .
Study 2: Bipolar Disorder Management
In a preclinical trial involving ClockΔ19 mutant mice, AUT1 was shown to effectively mitigate hyperactivity induced by amphetamines, suggesting its potential utility in managing manic episodes associated with bipolar disorder. This study underscores the relevance of Kv3 modulation in psychiatric conditions characterized by dysregulated neuronal activity .
Study 3: Epilepsy Treatment
Clinical trials are currently underway to evaluate the efficacy of AUT5 in treating progressive myoclonic epilepsy. Preliminary results indicate that modulation of Kv3 channels may help stabilize neuronal firing patterns and reduce seizure frequency .
Data Summary Table
属性
CAS 编号 |
1380696-64-9 |
---|---|
分子式 |
C20H20N4O4 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-3-[2-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyrimidin-5-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N4O4/c1-11-4-5-13(14-15(11)27-10-20(14)6-7-20)28-17-21-8-12(9-22-17)24-16(25)19(2,3)23-18(24)26/h4-5,8-9H,6-7,10H2,1-3H3,(H,23,26) |
InChI 键 |
JYHHQTRVJFMEGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)OC3=NC=C(C=N3)N4C(=O)C(NC4=O)(C)C)C5(CC5)CO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。